4-cyclopropyl-2-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine 4-cyclopropyl-2-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549018-97-3
VCID: VC11809213
InChI: InChI=1S/C18H19F3N8/c1-11-22-13(12-2-3-12)10-16(23-11)28-8-6-27(7-9-28)15-5-4-14-24-25-17(18(19,20)21)29(14)26-15/h4-5,10,12H,2-3,6-9H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C5CC5
Molecular Formula: C18H19F3N8
Molecular Weight: 404.4 g/mol

4-cyclopropyl-2-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

CAS No.: 2549018-97-3

Cat. No.: VC11809213

Molecular Formula: C18H19F3N8

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

4-cyclopropyl-2-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine - 2549018-97-3

Specification

CAS No. 2549018-97-3
Molecular Formula C18H19F3N8
Molecular Weight 404.4 g/mol
IUPAC Name 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C18H19F3N8/c1-11-22-13(12-2-3-12)10-16(23-11)28-8-6-27(7-9-28)15-5-4-14-24-25-17(18(19,20)21)29(14)26-15/h4-5,10,12H,2-3,6-9H2,1H3
Standard InChI Key DUUNUGAQVWLNIN-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C5CC5
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C5CC5

Introduction

4-Cyclopropyl-2-methyl-6-{4-[3-(trifluoromethyl)-124triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural components and potential biological activities. This compound features a pyrimidine core substituted with a cyclopropyl and methyl group, along with a piperazine moiety linked to a trifluoromethyl-substituted triazole.

Structural Components and Chemical Reactivity

The compound's structure includes several key components:

  • Pyrimidine Core: This is the central part of the molecule, providing a framework for various substitutions.

  • Cyclopropyl Group: Known for its stability and potential to enhance lipophilicity, which can affect the compound's ability to cross biological membranes.

  • Methyl Group: Adds to the compound's lipophilicity and can influence its metabolic stability.

  • Piperazine Moiety: Engages in hydrogen bonding and coordination with biological targets, which is crucial for its potential therapeutic effects.

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, making the compound more suitable for drug development.

ComponentFunction
Pyrimidine CoreCentral framework for substitutions
Cyclopropyl GroupEnhances stability and lipophilicity
Methyl GroupIncreases lipophilicity and metabolic stability
Piperazine MoietyEngages in hydrogen bonding with biological targets
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability

Potential Biological Activities

Compounds similar to 4-cyclopropyl-2-methyl-6-{4-[3-(trifluoromethyl)- triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine have shown significant biological activities, including potential applications in medicinal chemistry. These activities can be attributed to the compound's ability to interact with various biological targets, such as enzymes or receptors, due to its structural components.

Synthesis and Characterization

While specific synthesis details for this compound are not readily available in reliable sources, compounds with similar structures often involve multi-step synthesis processes. These processes typically include reactions such as nucleophilic substitution, condensation reactions, and the use of protecting groups to ensure regioselectivity.

Research Findings and Future Directions

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